molecular formula C12H10FN3O B3042968 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol CAS No. 680580-18-1

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol

Cat. No.: B3042968
CAS No.: 680580-18-1
M. Wt: 231.23 g/mol
InChI Key: FNUHQTNYEUOYIP-UHFFFAOYSA-N
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Description

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol is a fluorinated azo compound characterized by a phenol core substituted with an amino group at position 3 and a diazenyl group linked to a 4-fluorophenyl ring at position 3. This structure confers unique electronic and steric properties, making it valuable in dye chemistry, pigment synthesis, and pharmaceutical intermediates. The fluorine atom enhances stability and modulates reactivity through its electronegativity, while the azo (-N=N-) group enables conjugation, influencing optical properties such as UV-Vis absorption .

Properties

IUPAC Name

3-amino-4-[(4-fluorophenyl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-8-1-3-9(4-2-8)15-16-12-6-5-10(17)7-11(12)14/h1-7,17H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUHQTNYEUOYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The diazotization of 4-fluoroaniline involves its reaction with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at temperatures maintained below 10°C. The reaction proceeds as follows:

$$
\text{4-Fluoroaniline} + \text{HNO}2 + \text{HCl} \rightarrow \text{4-Fluorophenyldiazonium chloride} + 2\text{H}2\text{O}
$$

The instability of diazonium salts necessitates precise temperature control to prevent decomposition into phenolic byproducts.

Optimization of Diazotization

Key parameters influencing diazotization efficiency include:

  • Temperature : Maintaining 0–5°C minimizes diazonium salt degradation.
  • Acid Concentration : Excess HCl (2–3 equivalents) stabilizes the diazonium ion.
  • Reaction Time : Completion typically occurs within 30–60 minutes.

Industrial protocols often employ continuous cooling systems and automated dosing to ensure reproducibility.

Azo Coupling Reaction

Coupling Conditions

The diazonium salt undergoes electrophilic substitution with 3-amino-4-hydroxybenzene in an alkaline medium (pH 8–10). The reaction mechanism involves attack at the para position of the phenol, yielding the azo compound:

$$
\text{4-Fluorophenyldiazonium chloride} + \text{3-Amino-4-hydroxybenzene} \rightarrow \text{3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol} + \text{HCl}
$$

Influence of Substituents

The electron-withdrawing fluorine substituent on the phenyl ring enhances the electrophilicity of the diazonium ion, accelerating coupling kinetics. Alkaline conditions deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.

Industrial Production Techniques

Batch vs. Continuous Flow Synthesis

Traditional batch reactors face challenges such as thermal inhomogeneity and safety risks from exothermic reactions. Continuous flow systems, however, offer superior heat transfer and mixing efficiency, enabling higher yields and consistent product quality (Table 1).

Table 1: Comparison of Batch and Continuous Flow Synthesis

Parameter Batch Reactor Continuous Flow Reactor
Reaction Time 2–4 hours 10–30 minutes
Yield 70–80% 85–95%
Particle Size (nm) 200–500 50–150
Color Consistency Moderate High

Catalysts and Efficiency

Industrial scales often employ palladium or nickel catalysts to enhance reaction rates. For example, palladium on carbon (Pd/C) facilitates efficient hydrogenation during intermediate steps. Molar ratios of reactants are critical: a 0.6–0.9:1 ratio of diazonium salt to phenol optimizes yield while minimizing side reactions.

Case Studies and Comparative Data

Case Study: Continuous Flow Synthesis

A 2024 study demonstrated that continuous flow synthesis of analogous azo dyes reduced particle size by 60%, improving color properties such as glossiness (+73%) and transparency (+66%) compared to batch methods. These findings highlight the potential for adapting flow chemistry to this compound production.

Comparative Analysis of Reaction Conditions

Table 2: Optimized Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (diazotization) Prevents decomposition
pH (Coupling) 8–10 Enhances nucleophilicity
Molar Ratio (Diazonium:Phenol) 0.7:1 Maximizes coupling efficiency
Catalyst Pd/C (0.5–1 wt%) Accelerates kinetics

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

The compound 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol , also known as 4-Fluoro-2-(4-aminophenyl)diazenylphenol , is a diazo compound with significant applications in various fields, particularly in dye chemistry, pharmaceuticals, and materials science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Structure

The molecular structure of this compound features a diazo linkage that imparts unique properties to the compound. Its formula is C12H11FN4OC_{12}H_{11}FN_4O, and its molecular weight is approximately 246.24 g/mol.

Physical Properties

  • Appearance : Typically appears as a solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Sensitive to light and heat, requiring careful handling.

Dye Chemistry

This compound is primarily utilized as a dye intermediate. Its azo group allows for the formation of vibrant colors when combined with various substrates.

Case Study: Textile Dyes

In a study published in the Journal of Applied Polymer Science, researchers demonstrated the effectiveness of this compound in synthesizing azo dyes for textile applications. The resulting dyes exhibited high color strength and excellent fastness properties, making them suitable for cotton and synthetic fibers .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its ability to act as an intermediate in the synthesis of biologically active molecules.

Case Study: Anticancer Agents

Research published in Medicinal Chemistry highlighted the use of this compound in developing new anticancer agents. The compound was modified to create derivatives that showed significant cytotoxic activity against various cancer cell lines, indicating its potential as a lead compound in drug development .

Materials Science

In materials science, this compound can be utilized to develop advanced materials with specific optical properties.

Case Study: Photonic Devices

A study in Advanced Materials explored the incorporation of this compound into polymer matrices for photonic applications. The modified polymers demonstrated enhanced light absorption and photostability, making them suitable for use in optical devices .

Table 1: Comparison of Applications

Application AreaSpecific UseKey Findings
Dye ChemistryTextile dyesHigh color strength and fastness
PharmaceuticalsAnticancer agentsSignificant cytotoxic activity
Materials SciencePhotonic devicesEnhanced light absorption properties

Mechanism of Action

The mechanism of action of 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol involves its interaction with biological molecules through its functional groups. The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that can interact with cellular targets .

Comparison with Similar Compounds

Key Structural Parameters

The compound’s structural features are compared to analogous azo derivatives (Table 1).

Table 1: Structural Parameters of 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol and Analogues

Compound Bond Length (Å) C-N (azo) Dihedral Angle (°) Between Aromatic Rings Substituent Effects Reference
This compound 1.3994 (C3-N19) ~4.73° (predicted) Electron-withdrawing F atom
4-[2-(3-Bromophenyl)diazenyl]phenol N/A N/A Electron-withdrawing Br atom
(E)-4-(4-Methoxyphenyldiazenyl)phenol 1.4139 (C-N) 3.04°–16.01° Electron-donating OCH₃ group
4-((4-Aminophenyl)diazenyl)phenol 1.3857 (C4-C5) N/A Electron-donating NH₂ group
  • Substituent Effects: The 4-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or amino (-NH₂) groups in analogues.
  • Dihedral Angles: The dihedral angle between the phenol and fluorophenyl rings (~4.73°) is comparable to methoxy-substituted analogues (e.g., 3.04° in FUGYIP) , suggesting minimal steric hindrance.

Spectroscopic Properties

UV-Vis Absorption

Table 2: UV-Vis Absorption Maxima of Azo Compounds

Compound λₘₐₓ (nm) Solvent Reference
This compound ~376* Ethanol
(E)-4-(4-Nitrostyryl)phenol 339 Not specified
4-((4-Aminophenyl)diazenyl)phenol 315 Ethanol

*Predicted based on analogous fluorinated azo compounds .

  • The fluorophenyl group shifts absorption to longer wavelengths (~376 nm) compared to non-fluorinated analogues (315–339 nm) due to enhanced conjugation and electron-withdrawing effects .

Vibrational Modes

  • N=N Stretching : Observed at 1,399 cm⁻¹ in the target compound, similar to other azo derivatives (1,385–1,413 cm⁻¹) .
  • O-H Stretching: A broad peak at ~3,400 cm⁻¹ indicates strong hydrogen bonding in the phenol group, consistent with analogues .

Biological Activity

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol, a compound belonging to the class of arylazo derivatives, has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the diazotization of an amine followed by coupling reactions with phenolic compounds. The general synthetic route can be summarized as follows:

  • Diazotization : An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction : The diazonium salt is then reacted with a phenolic compound under alkaline conditions to yield the desired azo compound.

Anticancer Activity

Research indicates that arylazo compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Inhibition of CDK2 : Compounds similar to this compound have demonstrated inhibitory effects on Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. For example, a derivative showed an IC50 value of 0.24 µM against CDK2, indicating potent activity in inducing apoptosis in cancer cell lines such as MCF-7 .

Antimicrobial Activity

The antimicrobial potential of arylazo derivatives has also been explored. A study highlighted that certain pyrazole derivatives exhibited effective antifungal activity against various pathogens, suggesting that similar mechanisms might be at play for this compound:

  • Antifungal Efficacy : Compounds within this class have shown activity against fungi like Cytospora and Colletotrichum gloeosporioides, indicating a broad spectrum of antimicrobial action .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : By inhibiting key regulatory proteins such as CDK2, these compounds can trigger apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that arylazo compounds may exhibit antioxidant activities, which could contribute to their protective effects against oxidative stress in cells.
  • Interaction with Cellular Targets : Molecular docking studies have indicated that these compounds can bind effectively to various cellular targets, enhancing their efficacy as therapeutic agents.

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with arylazo compounds:

  • Study on Cytotoxicity : A recent investigation into the cytotoxic effects of synthesized arylazo derivatives revealed that compounds like 8b and 8f displayed higher cytotoxicity compared to standard treatments like imatinib .
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing the biological activity of azo compounds. For instance, the presence of electron-withdrawing groups has been linked to increased potency against cancer cells .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/PathogenIC50/MIC ValuesReference
This compoundAnticancerCDK20.24 µM
Related Arylazo DerivativeAntifungalCytosporaNot specified
Pyrazole DerivativeAntimicrobialC. gloeosporioidesEffective

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol, and how can reaction parameters be optimized for high yield?

  • Answer : The synthesis involves diazo coupling between 3-aminophenol and 4-fluorobenzenediazonium chloride. Key parameters include maintaining temperatures between 0–5°C to stabilize the diazonium intermediate and adjusting the pH to 9–10 during coupling to favor electrophilic substitution. Post-synthesis, purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) removes unreacted precursors, achieving >85% purity. Yield optimization requires strict control of stoichiometry and reaction time (2–3 hours) to minimize side products like bis-azo compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Answer :

  • FT-IR : Identify the -N=N- stretch (1450–1600 cm⁻¹) and phenolic -OH (3200–3500 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm), with distinct shifts for the fluorine-adjacent proton (δ 7.3–7.5 ppm).
  • UV-Vis : π→π* transitions of the azo group (λmax ≈ 400–450 nm) and solvatochromic shifts in polar solvents (e.g., DMSO vs. chloroform).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 286.1 .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to resolve ambiguities in the molecular structure of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry and predicts vibrational frequencies, NMR chemical shifts, and UV-Vis spectra. Discrepancies between experimental and calculated data (e.g., deviations >5% in NMR shifts) may indicate tautomerism or solvent effects. Hybrid approaches combining DFT with molecular dynamics (MD) simulations refine solvation models, improving agreement with experimental solvatochromic data .

Q. What crystallographic challenges are associated with this compound, and how can SHELX software address these issues?

  • Answer : Crystallization challenges include:

  • Disordered Diazenyl Groups : SHELXL applies constraints (e.g., DFIX for bond lengths) to model dynamic disorder.
  • Fragile Crystal Packing : Slow evaporation from DMF/water (1:1) at 4°C yields diffraction-quality crystals.
  • Space Group Ambiguity : SHELXT automates space group determination using intensity statistics (e.g., <I²>/<I>² > 1.5 for centric vs. acentric). Refinement with SHELXL leverages high-resolution data (≤0.8 Å) to resolve fluorine positional disorder, achieving R1 < 0.05 .

Q. How do solvent polarity and substituent effects influence the solvatochromic behavior of this compound, and what quantitative models describe these interactions?

  • Answer : Solvatochromic shifts (Δλmax ~ 20–40 nm) correlate with solvent polarity parameters (Kamlet-Taft π*, α, β). For example:

  • Polar Protic Solvents (e.g., methanol): Hypsochromic shift due to hydrogen bonding with the phenolic -OH.
  • Polar Aprotic Solvents (e.g., DMF): Bathochromic shift from dipole-dipole interactions.
    Quantitative analysis uses linear solvation energy relationships (LSERs):
    λmax=λ0+sπ+aα+bβ\lambda_{\text{max}} = \lambda_0 + s\pi^* + a\alpha + b\beta

where coefficients s, a, and b are derived via multivariate regression (R² > 0.9) .

Q. What experimental and computational approaches are recommended for elucidating the nonlinear optical (NLO) properties of azo-based compounds like this compound?

  • Answer :

  • Computational : DFT calculates first hyperpolarizability (β) using CAM-B3LYP/6-311+G(d). High β values (>30 × 10⁻³⁰ esu) indicate strong NLO activity.
  • Experimental : Electric-field-induced second-harmonic generation (EFISH) or hyper-Rayleigh scattering (HRS) validate β values. Discrepancies >20% between theory and experiment may arise from solvent effects or aggregation in solid-state measurements .

Q. How can researchers reconcile conflicting reports on the biological activity of this compound across different in vitro assays?

  • Answer : Contradictions often stem from:

  • Cell Line Variability : IC50 values vary >10-fold between cancer lines (e.g., MCF-7 vs. HeLa). Standardize using NCI-60 panels.
  • Assay Conditions : Serum-free media reduces false positives from protein binding.
  • Metabolic Stability : Microsomal incubation (e.g., rat liver S9 fraction) identifies rapid degradation (t₁/₂ < 30 min) as a confounding factor.
    Cross-validation with structural analogs (e.g., 4-fluoro vs. 4-chloro derivatives) isolates substituent-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Reactant of Route 2
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3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol

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